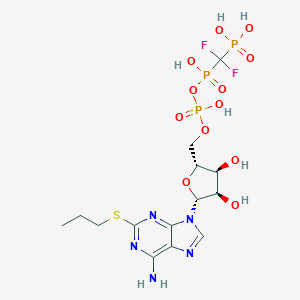

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphate tetrasodium salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ARL66096 involves multiple steps, starting from the appropriate purine derivativeThe reaction conditions typically involve the use of strong bases and nucleophilic substitution reactions .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

ARL66096 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the difluoromethylene group to a methylene group.

Substitution: Nucleophilic substitution reactions can replace the propylthio group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methylene derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

ARL66096 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um den P2Y12-Rezeptor und seine Rolle in verschiedenen biochemischen Signalwegen zu untersuchen.

Biologie: Hilft beim Verständnis der Thrombozytenaggregation und Thrombosemechanismen.

Medizin: Potenzielle therapeutische Anwendungen zur Vorbeugung von Thrombosen und anderen Herz-Kreislauf-Erkrankungen.

Industrie: Könnte bei der Entwicklung neuer Medikamente eingesetzt werden, die auf den P2Y12-Rezeptor abzielen

Wirkmechanismus

ARL66096 entfaltet seine Wirkung durch Antagonisierung des P2Y12-Rezeptors, einem G-Protein-gekoppelten Rezeptor, der an der Thrombozytenaggregation beteiligt ist. Durch die Blockierung dieses Rezeptors hemmt ARL66096 die Adenosindiphosphat-induzierte Aggregation von Thrombozyten, wodurch Thrombosen verhindert werden. Zu den molekularen Zielstrukturen gehören der P2Y12-Rezeptor und die nachgeschalteten Signalwege, die die Adenylylcyclase-Inhibition umfassen .

Wirkmechanismus

ARL66096 exerts its effects by antagonizing the P2Y12 receptor, which is a G protein-coupled receptor involved in platelet aggregation. By blocking this receptor, ARL66096 inhibits the adenosine diphosphate-induced aggregation of platelets, thereby preventing thrombosis. The molecular targets include the P2Y12 receptor and the downstream signaling pathways involving adenylyl cyclase inhibition .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clopidogrel: Ein weiterer P2Y12-Rezeptor-Antagonist, der als Thrombozytenaggregationshemmer eingesetzt wird.

Ticagrelor: Ein reversibler P2Y12-Rezeptor-Antagonist mit einer anderen chemischen Struktur.

Prasugrel: Ein irreversibler P2Y12-Rezeptor-Antagonist, ähnlich Clopidogrel

Einzigartigkeit

ARL66096 ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die die Propylthio- und Difluormethylengruppen umfasst. Diese strukturellen Merkmale tragen zu seiner hohen Potenz und Selektivität für den P2Y12-Rezeptor bei, was ihn von anderen P2Y12-Rezeptor-Antagonisten unterscheidet .

Biologische Aktivität

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphate tetrasodium salt, also known as 2-(Propylthio)ATP, is a synthetic analog of ATP that has gained attention for its unique biological activities. This compound is particularly notable for its interactions with purinergic receptors and its potential applications in various pharmacological contexts.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₈N₅O₁₂P₃

- Molecular Weight : 505.208 g/mol

- CAS Number : Not explicitly listed, but related compounds can be referenced for context.

The compound features a propylthio group attached to the adenosine moiety, which alters its interaction profile with biological targets compared to ATP.

2-(Propylthio)ATP acts primarily as an agonist at P2Y purinergic receptors, influencing various cellular processes such as:

- Calcium Mobilization : Activation of P2Y receptors leads to intracellular calcium release, affecting muscle contraction and neurotransmitter release.

- Vascular Effects : It modulates vascular tone through endothelial cell activation, impacting blood flow and pressure regulation.

In Vitro Studies

- Purinergic Receptor Activation :

- Vascular Effects :

In Vivo Studies

- Neurological Impact :

- Cardiovascular Applications :

Case Study 1: Neuropathic Pain Management

A study involving rats subjected to nerve injury demonstrated that treatment with 2-(Propylthio)ATP reduced pain sensitivity significantly compared to control groups. The mechanism was attributed to enhanced P2Y receptor signaling, which modulated pain pathways effectively.

Case Study 2: Vascular Tone Regulation

In a controlled trial assessing the effects of 2-(Propylthio)ATP on isolated rat mesenteric arteries, results indicated a dose-dependent relaxation response, confirming its potential utility in managing hypertension through targeted vascular modulation.

Comparative Analysis with Related Compounds

Eigenschaften

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22F2N5O12P3S/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXUQOHLHUWLSA-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22F2N5O12P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.